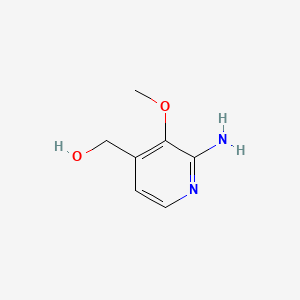

2-amino-3-methoxy-4-Pyridinemethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

(2-amino-3-methoxypyridin-4-yl)methanol |

InChI |

InChI=1S/C7H10N2O2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-3,10H,4H2,1H3,(H2,8,9) |

InChI Key |

PRJBUAJSZWBPKW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN=C1N)CO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation

Diverse Synthetic Routes to Access the 2-Amino-3-methoxy-4-Pyridinemethanol Core Structure

Constructing the polysubstituted pyridine (B92270) core of this compound can be achieved through various synthetic approaches, ranging from building the ring system via multi-component reactions to functionalizing a pre-existing pyridine ring.

Multi-component reactions (MCRs) are highly efficient for creating molecular complexity in a single step, offering advantages in atom economy and procedural simplicity. researchgate.netscispace.com The synthesis of 2-aminopyridine (B139424) derivatives often utilizes MCRs that bring together several starting materials to form the heterocyclic ring. For instance, the Guareschi-Thorpe reaction and its variations can produce substituted 2-pyridones, which are precursors to 2-aminopyridines. rsc.org

A common strategy involves the condensation of an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a thiol in the presence of a catalyst to form 2-amino-6-thiopyridine-3,5-dicarbonitriles. wpmucdn.comnih.gov While not a direct route to the target molecule, this highlights a powerful MCR approach for assembling the 2-aminopyridine core. Adapting such a reaction by using precursors with the required methoxy (B1213986) and hydroxymethyl functionalities is a plausible, though complex, synthetic design. One-pot MCRs are valued for producing high yields under mild conditions in short reaction times. scispace.com

Below is a table summarizing typical conditions for MCRs leading to 2-aminopyridine derivatives.

| Catalyst | Components | Solvent | Temperature (°C) | Yield (%) | Reference |

| Zn(II) MOF | Aldehyde, Malononitrile, Thiophenol | Solvent-free | 80 | 90-98 | wpmucdn.com |

| Cd(II) MOF | Aldehyde, Malononitrile, Thiophenol | Solvent-free | 80 | 92-98 | wpmucdn.com |

| (NH₄)₂CO₃ | Alkyl cyanoacetate, 1,3-dicarbonyl | Aqueous | 80 | High | rsc.org |

| None (Fusion) | Aromatic aldehyde, Malononitrile, Primary amine | Solvent-free | Fusion | High | researchgate.net |

This table is interactive and can be sorted by column.

Cyclization reactions are fundamental to forming the pyridine ring. These strategies often involve the formation of a 1,5-dicarbonyl compound or its equivalent, which then undergoes condensation with an ammonia (B1221849) source to close the ring. nih.gov Another powerful method is the transition metal-catalyzed [2+2+2] cycloaddition of nitriles with alkynes, which assembles the pyridine ring in a highly convergent manner. researchgate.net

Investigations into reaction mechanisms are crucial for optimizing these cyclizations. For example, in the synthesis of 6-azaindoles from 3-amino-4-methylpyridines, a formal [4+1] cyclization occurs where trifluoroacetic anhydride (B1165640) (TFAA) acts as a C1-bielectrophile. chemrxiv.org Mechanistic studies, including "cross" experiments, revealed that substituents in the newly formed ring originate from the external acyl donor, clarifying the reaction pathway. chemrxiv.org Such mechanistic understanding allows for the rational design of precursors for complex targets like this compound. Biocompatible macrocyclization strategies, such as the reaction between an N-terminal cysteine and a 2-cyanopyridine, demonstrate spontaneous cyclization under neutral aqueous conditions, showcasing advanced and gentle methods for ring formation. anu.edu.au

When a pre-formed pyridine ring is available, regioselective functionalization is a direct approach to install the desired substituents. The existing amino and methoxy groups on the ring act as directing groups, influencing the position of subsequent electrophilic or nucleophilic attack. The synthesis of 2,3,4-trisubstituted pyridines can be achieved via 3,4-pyridyne intermediates, which are generated from 3-chloropyridines. rsc.org This method allows for the regioselective addition of a Grignard reagent at the 4-position, followed by quenching with an electrophile at the 3-position.

A highly relevant approach involves the regioselective metalation of 3-amino-5-methoxypyridine. acs.org Using a strong base, it is possible to deprotonate the C4 position selectively, creating a nucleophilic center that can react with various electrophiles to introduce functionality, such as a hydroxymethyl group (or its precursor). This direct C-H activation/functionalization at the position between the two activating groups is a powerful strategy for accessing the desired substitution pattern.

| Starting Material | Reagent | Position Functionalized | Product Type | Reference |

| 3-Chloro-2-ethoxypyridine | 1. LTMP 2. RMgX 3. E⁺ | C4 (by RMgX), C3 (by E⁺) | 2,3,4-Trisubstituted Pyridine | rsc.org |

| 3-Amino-5-methoxypyridine | 1. Strong Base 2. Electrophile | C4 | 3-Amino-4-substituted-5-methoxypyridine | acs.org |

This table is interactive and can be sorted by column.

While the target compound this compound is not chiral, the synthesis of pyridinemethanol derivatives often requires control of stereochemistry, particularly when a substituent is present at the carbinol carbon. Stereoselective synthesis is typically achieved through the asymmetric reduction of a corresponding acylpyridine precursor.

The reduction of a 4-acylpyridine can be accomplished using chiral reducing agents or catalysts to yield an enantiomerically enriched 4-pyridinemethanol (B147518) derivative. For example, chiral borane (B79455) reagents or transition metal catalysts with chiral ligands are commonly employed for this purpose. A general method for preparing 4-pyridinemethanol derivatives involves the reduction of 4-pyridinecarboxylic acid esters with reducing agents like sodium borohydride (B1222165) in the presence of lithium chloride, or with lithium aluminum hydride. chemicalbook.comgoogle.com To achieve stereoselectivity, these standard reducing agents would be replaced with a chiral variant or used in conjunction with a chiral catalyst.

Optimized Reaction Conditions and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. ijarsct.co.in The synthesis of pyridine derivatives has benefited from the application of green chemistry principles, including the use of solvent-free reactions, aqueous media, and recyclable catalysts. rsc.orgroyalsocietypublishing.org

MCRs are inherently green as they reduce the number of synthetic steps and minimize waste. researchgate.net Performing these reactions under solvent-free conditions, for example by heating the neat reactants, further enhances their environmental credentials. wpmucdn.com The use of water as a solvent is another key aspect of green chemistry. An advanced Guareschi-Thorpe synthesis of hydroxypyridines has been developed using an aqueous medium with ammonium (B1175870) carbonate, which acts as both the nitrogen source and a reaction promoter. rsc.org This method is inexpensive, user-friendly, and avoids toxic organic solvents.

Catalysis is central to the efficient and selective synthesis of pyridines. A wide range of catalysts, including metal Lewis acids, zeolites, and magnetic nanoparticles, have been developed to promote pyridine ring formation. nih.govresearchgate.net For instance, gallium catalysts have been used in the domino synthesis of functionalized pyridines, with studies unraveling the reaction pathway and the role of the counter-anion. researchgate.net Zeolite catalysts have shown effectiveness in the three-component condensation of ethanol, formaldehyde, and ammonia to produce pyridines and picolines. nih.gov

Mechanistic inquiries are vital for catalyst improvement. In rhodium-catalyzed hydrogenations of pyridines to piperidines, understanding the catalyst's behavior under mild conditions allows for the reduction of a broad scope of functionalized pyridines. rsc.org Similarly, mechanistic exploration in rhodium-catalyzed click chemistry helps in the development of atroposelective synthesis of biaxially chiral triazoles containing a pyridine ring, showcasing a high level of control in complex molecular architecture. acs.org The development of robust, heterogeneous, and recyclable catalysts, such as metal-organic frameworks (MOFs), represents a significant advance, combining high catalytic activity with the principles of green chemistry. nih.gov

Solvent-Free and Microwave-Assisted Synthesis Innovations

Modern synthetic chemistry is increasingly moving towards green and sustainable practices, with solvent-free and microwave-assisted methods at the forefront of this shift. These techniques offer significant advantages, including reduced reaction times, increased yields, and minimized environmental impact by eliminating or reducing the use of volatile organic solvents. scispace.comconnectjournals.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. connectjournals.com The application of microwave irradiation can lead to rapid heating and dramatic rate enhancements, often resulting in cleaner reactions with higher yields in a fraction of the time required by conventional heating methods. mdpi.com For instance, the synthesis of various 2-amino-4-aryl-pyrano[3,2-h]quinoline-3-carbonitriles has been successfully achieved through a one-pot, multicomponent reaction under microwave irradiation, demonstrating the efficiency of this technology. connectjournals.com Similarly, 2-anilinopyrimidines have been synthesized from 2-chloro-4,6-dimethylpyrimidine (B132427) and aniline (B41778) derivatives using microwave conditions, highlighting the efficacy of microwaves over conventional heating. rsc.org While a specific microwave-assisted synthesis for this compound is not detailed in the available literature, the successful application of this technology to structurally similar heterocyclic compounds suggests its high potential for this target molecule.

Solvent-free synthesis, or solid-state reaction, is another key green chemistry approach. By conducting reactions without a solvent, waste is significantly reduced, and the purification process is often simplified. scispace.com Researchers have successfully developed a solvent-free, one-pot multicomponent reaction to synthesize a range of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives under fusion conditions without any catalyst. scispace.com This methodology underscores the potential for developing an environmentally benign pathway for pyridine derivatives.

The combination of these innovative techniques could pave the way for a more efficient and sustainable synthesis of this compound, aligning with the principles of green chemistry.

Synthesis of Key Intermediates and Precursors to this compound

The synthesis of this compound relies on the strategic preparation of key intermediates and precursors that possess the required pyridine core with appropriate functional groups. A plausible synthetic route involves the preparation of a substituted pyridine ring followed by functional group interconversions.

A crucial step in forming the 4-pyridinemethanol moiety is the reduction of a corresponding carboxylic acid or its ester. A general and effective method for synthesizing (2-aminopyridin-4-yl)methanol (B35309) involves the reduction of methyl 2-aminoisonicotinate. chemicalbook.com This reaction is typically carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com The process involves heating the reaction mixture to reflux for several hours to ensure complete conversion of the ester to the alcohol. chemicalbook.com

The synthesis of the necessary precursor, methyl 2-amino-3-methoxyisonicotinate, would be the next logical step. This could potentially be achieved by starting with a pyridine derivative already containing the methoxy group at the 3-position. For example, 2-amino-3-nitro-6-methoxypyridine is an important intermediate used in the synthesis of other functionalized pyridines. google.com While this specific compound has the methoxy group at the 6-position, the methodology for introducing nitro, amino, and methoxy groups onto the pyridine ring is well-established and could be adapted.

Another approach involves the synthesis of 2-pyridinemethanol (B130429) from 2-picoline. This multi-step process includes the oxidation of 2-picoline to 2-pyridine nitric oxide, followed by acylation and hydrolysis to yield the final alcohol. google.com Adapting this route would require starting with a 2-amino-3-methoxy-4-picoline precursor.

The table below summarizes a key reduction reaction for a related precursor.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Ref |

| Methyl 2-aminoisonicotinate | Lithium aluminum hydride | Tetrahydrofuran (THF) | Reflux, 3 hours | (2-Aminopyridin-4-yl)methanol | 73 | chemicalbook.com |

Scale-Up Considerations and Process Optimization for Research Applications

Transitioning a synthetic route from a small laboratory scale to a larger scale for research applications requires careful process optimization to ensure safety, efficiency, and reproducibility. Key considerations include improving reaction yields, simplifying workup and purification procedures, and using cost-effective and readily available starting materials. google.com

The choice of reagents is also a major factor. For a reduction step, while lithium aluminum hydride is very effective, it is also highly reactive and requires careful handling, especially on a larger scale. Alternative, milder, or more manageable reducing agents might be explored for improved safety and ease of use. For example, a preparation method for 2-amino-3-hydroxymethyl pyridine utilizes a red aluminum solution (sodium bis(2-methoxyethoxy)aluminum hydride), which can be a safer alternative. google.com

Finally, purification methods must be considered. Chromatography, while effective at the lab scale, can be cumbersome and expensive for larger quantities. Whenever possible, optimization should aim for reaction conditions that yield a product pure enough to be isolated by crystallization or simple extraction, minimizing the need for chromatographic purification.

The following table outlines key areas for process optimization in chemical synthesis.

| Optimization Area | Key Considerations | Desired Outcome |

| Reaction Design | Linear vs. Convergent; One-pot procedures | Increased overall efficiency and yield |

| Reagent Selection | Cost, availability, safety, and reactivity | Safe, cost-effective, and reproducible process |

| Condition Screening | Solvent, temperature, catalyst, concentration, time | Maximized yield and purity, minimized reaction time |

| Workup/Purification | Use of extraction, crystallization vs. chromatography | Simplified, scalable, and cost-effective isolation |

Derivatization Strategies and Structure Activity Relationship Sar Investigations in Preclinical Contexts

Chemical Modification of the 2-Amino-3-methoxy-4-Pyridinemethanol Scaffold

The core structure of this compound presents multiple reactive sites amenable to chemical modification. These include the primary amino group at the 2-position, the methoxy (B1213986) group at the 3-position, the hydroxymethyl group at the 4-position, and the pyridine (B92270) ring itself. Derivatization at these positions is a key strategy for modulating the biological activity and physicochemical properties of the parent compound.

The primary amino group is a common target for functionalization to explore its role in ligand-receptor interactions. Derivatization methods often involve acylation, alkylation, and sulfonylation to introduce a variety of substituents.

Alkylation: The amino group can be alkylated using alkyl halides. The degree of alkylation (mono- or di-alkylation) can be controlled by the reaction conditions.

Formation of Schiff Bases: Condensation with aldehydes or ketones yields Schiff bases, which can be further reduced to secondary amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates can introduce urea or thiourea moieties, respectively, which can participate in different hydrogen bonding interactions.

Studies on related pyridine structures have shown that the presence and nature of substituents on the amino group can significantly impact biological activity. mdpi.com For example, the amino group in 2-aminopyridine (B139424) derivatives has been shown to act as a bridging ligand between metal ions in the formation of polymeric structures. mdpi.com

The methoxy group at the 3-position is another key site for modification. Its electron-donating nature influences the reactivity of the pyridine ring.

Demethylation: Cleavage of the methyl ether to the corresponding phenol (B47542) (3-hydroxy derivative) can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification.

Substitution: In some pyridine systems, nucleophilic aromatic substitution can replace the methoxy group, although this is generally challenging on an electron-rich pyridine ring unless activated by strongly electron-withdrawing groups elsewhere on the ring. For instance, in 2-amino-3-nitro-6-methoxypyridine, the methoxy group at the 6-position can be displaced by an amine. google.com

The presence and position of methoxy groups have been shown to be critical for the antiproliferative activity of some pyridine derivatives, with an increased number of methoxy groups correlating with higher potency. nih.gov

The hydroxymethyl group at the 4-position offers several avenues for derivatization.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. For example, manganese dioxide (MnO₂) is a mild reagent for oxidation to the aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) can yield the carboxylic acid.

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) in the presence of a catalyst leads to the formation of esters. This allows for the introduction of a wide range of functional groups.

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting halomethyl group is a versatile intermediate for further nucleophilic substitution reactions.

In related molecular salts, the orientation of such groups can be influenced by intermolecular interactions. For example, in 2-amino-3-methylpyridinium 4-methoxybenzoate, the methoxy group is slightly twisted relative to the benzene (B151609) ring. researchgate.net

Direct substitution on the pyridine ring of this compound can be challenging due to the directing effects of the existing substituents. However, strategies exist to introduce additional functional groups.

Electrophilic Aromatic Substitution: The amino and methoxy groups are activating and ortho-, para-directing. Given their positions, they would direct incoming electrophiles to the 5- and 6-positions. However, the pyridine nitrogen is deactivating towards electrophilic substitution. Halogenation (e.g., with N-bromosuccinimide) might be possible at the 5- or 6-position.

Lithiation and Subsequent Quenching: Directed ortho-metalation can be a powerful tool. The amino or hydroxymethyl group could potentially direct lithiation to an adjacent position, allowing for the introduction of a variety of electrophiles.

Nucleophilic Aromatic Substitution: The introduction of a strong electron-withdrawing group, such as a nitro group, can activate the ring for nucleophilic attack.

The nature of substituents on the pyridine ring is a critical determinant of biological activity. Studies on various pyridine derivatives have shown that the presence of halogens or bulky groups can decrease antiproliferative activity, while groups like -OH, -C=O, and -NH2 can enhance it. nih.gov

Design and Synthesis of Analogue Libraries for Research Screening

The development of analogue libraries based on the this compound scaffold is a cornerstone of preclinical research to explore the SAR and identify lead compounds. This often involves combinatorial chemistry or parallel synthesis approaches.

A typical strategy for library synthesis might involve a common intermediate that can be diversified in the final steps. For example, after synthesizing the core pyridine ring, different functional groups can be introduced at the amino, hydroxymethyl, or other positions in a parallel fashion.

Example of a Synthetic Approach for an Analogue Library:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Acylation of Amino Group | Various acyl chlorides, pyridine, CH₂Cl₂ | Introduce diverse amide functionalities. |

| 2 | Esterification of Hydroxymethyl Group | Diverse carboxylic acids, DCC, DMAP, CH₂Cl₂ | Introduce a variety of ester side chains. |

| 3 | Etherification of Hydroxymethyl Group | Various alkyl bromides, NaH, THF | Generate a library of ether analogues. |

The synthesis of libraries of related pyridine derivatives, such as 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles and 6-amino-2-pyridone-3,5-dicarbonitriles, has been reported for screening against various biological targets. nih.govnih.gov These studies often employ multi-component reactions to generate structural diversity efficiently. nih.gov The goal is to create a collection of structurally related compounds that systematically probe the effects of different substituents on biological activity. rsc.orgnsc.ru

Structure-Activity Relationship (SAR) Studies: In Vitro and In Silico Investigations

SAR studies aim to correlate specific structural features of the synthesized analogues with their biological activity. This is achieved through a combination of in vitro biological assays and in silico computational modeling.

In Vitro Studies:

Synthesized analogues are typically screened in a panel of relevant biological assays. For example, if the target is a specific enzyme, an enzyme inhibition assay would be used to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) for each analogue.

Table of Hypothetical SAR Data for this compound Analogues:

| Compound | R¹ (at 2-NH₂) | R² (at 4-CH₂O-) | R³ (at 5-position) | IC₅₀ (µM) |

| Parent | H | H | H | >100 |

| A1 | -COCH₃ | H | H | 50 |

| A2 | -COPh | H | H | 25 |

| B1 | H | -COCH₃ | H | 75 |

| C1 | H | H | Cl | 10 |

| C2 | H | H | Br | 15 |

From this hypothetical data, one could infer that:

Acylation of the amino group (A1, A2) improves activity over the parent compound, with a benzoyl group being more favorable than an acetyl group.

Esterification of the hydroxymethyl group (B1) has a modest effect on activity.

Introduction of a halogen at the 5-position (C1, C2) significantly enhances potency.

In Silico Investigations:

Computational methods are used to rationalize the observed SAR and to predict the activity of new analogues.

Molecular Docking: If the three-dimensional structure of the biological target is known, docking studies can predict the binding mode of the analogues within the active site. This can help to explain why certain substituents enhance or diminish activity. For instance, a bulky substituent might cause a steric clash, while a hydrogen bond donor might form a favorable interaction with a key residue. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity. These models can be used to predict the activity of unsynthesized compounds and to guide the design of new, more potent analogues.

ADME Prediction: In silico tools can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the analogues. nih.govbiotechnologia-journal.org This is important for identifying compounds with drug-like properties that are more likely to be successful in later stages of drug development.

Through iterative cycles of design, synthesis, in vitro testing, and in silico analysis, the SAR for the this compound scaffold can be systematically elucidated, leading to the identification of optimized compounds with improved potency and selectivity. nsc.runih.govnih.gov

Correlation of Structural Features with Biological Potency in Preclinical Models

While specific SAR data for 2-amino-3-methoxy-4-pyridylmethanol is scarce, general principles from related pyridine derivatives can provide valuable insights. Studies on various substituted pyridines have demonstrated that the nature and position of substituents significantly influence biological activity.

For instance, research on a series of 3- or 4-pyridine derivatives revealed that a 3-alkoxy group is crucial for the potency of the 4-pyridine series. Analogs with 3-chloro and 3,5-dimethyl substitutions exhibited a loss of high potency in vitro. nih.gov Although a 3-methoxy-5-methyl derivative showed the best potency in this particular 4-pyridine series, it resulted in full agonist activity, indicating that subtle structural modifications can dramatically alter the pharmacological response. nih.gov This highlights the intricate relationship between substituent patterns and biological outcomes.

In another context, the antiproliferative activity of pyridine derivatives against cancer cell lines has been shown to be highly dependent on the substitution pattern. The introduction of methoxy (OMe) groups, for example, has been correlated with decreased IC50 values, indicating increased potency. mdpi.com The number and position of these OMe groups can fine-tune the antiproliferative effects.

The following table summarizes hypothetical SAR trends for 2-amino-3-methoxy-4-pyridylmethanol derivatives based on general observations from related compounds.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Trends for this compound Derivatives

| Position of Modification | Structural Change | Predicted Impact on Biological Potency |

| 2-Amino Group | Acylation, Alkylation | May decrease potency if H-bonding is critical for target interaction. |

| 3-Methoxy Group | Replacement with larger alkoxy groups | Could impact steric hindrance and metabolic stability. |

| Replacement with electron-withdrawing groups | May alter electronic properties and target binding affinity. | |

| 4-Hydroxymethyl Group | Oxidation to aldehyde or carboxylic acid | Could introduce new interaction points but may alter solubility. |

| Esterification or Etherification | May improve lipophilicity and cell permeability. | |

| 5- and 6-Positions on Pyridine Ring | Introduction of small alkyl or halogen groups | Can influence electronic distribution and steric profile, potentially enhancing potency or selectivity. |

Topological Pharmacophore Analysis and Scaffold Hopping Concepts

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A topological pharmacophore considers the graph-based representation of a molecule, where features are nodes and the distances between them are defined by the number of bonds. nih.gov For the 2-aminopyridine scaffold, key pharmacophoric features would likely include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the pyridine nitrogen), and potentially an additional hydrogen bond donor/acceptor from the hydroxymethyl group, all arranged in a specific spatial orientation.

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core (scaffold) of a molecule with a different chemical moiety while retaining the original pharmacophoric features. nih.govresearchgate.net This technique is employed to discover novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or to escape existing patent claims. For a molecule like 2-amino-3-methoxy-4-pyridylmethanol, a scaffold hopping approach might involve replacing the pyridine ring with other five- or six-membered heterocycles that can maintain a similar spatial arrangement of the key functional groups.

Bioisosteric Replacements in Lead Compound Exploration

Bioisosterism refers to the substitution of an atom or a group of atoms in a molecule with another group that results in a new compound with similar biological activity. researchgate.net This strategy is widely used to optimize lead compounds by improving their physicochemical properties, metabolic stability, or target affinity.

For 2-amino-3-methoxy-4-pyridylmethanol, several functional groups could be targets for bioisosteric replacement:

Hydroxymethyl Group (-CH₂OH): This group is often a site of metabolic oxidation. Bioisosteric replacements could include groups that are more resistant to metabolism while maintaining similar hydrogen bonding capabilities. Common bioisosteres for a hydroxymethyl group include -CH₂F, -CH₂NH₂, or even a small heterocyclic ring. nih.gov

Methoxy Group (-OCH₃): The methoxy group can be replaced with other small, neutral groups to probe the steric and electronic requirements at the 3-position. Bioisosteres for a methoxy group include -F, -Cl, or -CH₃.

Amino Group (-NH₂): While often critical for activity, the amino group can sometimes be replaced by other hydrogen bond donors like -OH or -NHCH₃, although this may significantly impact basicity and target interactions.

The following table provides examples of potential bioisosteric replacements for the functional groups of 2-amino-3-methoxy-4-pyridylmethanol.

Table 2: Potential Bioisosteric Replacements for Functional Groups of this compound

| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| 4-Hydroxymethyl (-CH₂OH) | -CH₂F, -CH₂CN, -CONH₂ | To improve metabolic stability and modulate hydrogen bonding potential. |

| 3-Methoxy (-OCH₃) | -F, -Cl, -CH₃, -CF₃ | To alter electronic properties, lipophilicity, and metabolic profile. |

| 2-Amino (-NH₂) | -OH, -NHCH₃, -NH-acyl | To modify basicity, hydrogen bonding capacity, and introduce new interactions. |

Exploration of Biological and Biochemical Interactions: Preclinical Perspectives

Investigation of Molecular Target Interactions and Binding Mechanisms

The investigation into the specific molecular interactions of 2-amino-3-methoxy-4-Pyridinemethanol, including its effects on enzymes, receptors, and protein synthesis, is a critical step in understanding its pharmacological potential.

Enzyme Inhibition and Modulation Studies (In Vitro)

Despite a thorough search of scientific databases, no specific in vitro studies detailing the inhibitory or modulatory effects of this compound on specific enzymes have been publicly reported. Research on other substituted 2-aminopyridine (B139424) derivatives has shown varied enzyme inhibition activities, but this cannot be directly extrapolated to the target compound.

Receptor Binding and Ligand-Target Recognition (In Vitro)

There is currently no available data from in vitro receptor binding assays or ligand-target recognition studies for this compound. The affinity and selectivity of this compound for specific biological receptors remain undetermined.

Protein Synthesis Modulation in Experimental Systems

No published research was identified that investigates the impact of this compound on protein synthesis in experimental in vitro systems. Its potential to modulate this fundamental cellular process has not been characterized.

Cellular Activity and Mechanistic Insights (In Vitro)

The cellular effects of a compound, such as its antimicrobial and antioxidant properties, provide valuable insights into its potential mechanisms of action and therapeutic applications.

Antimicrobial Activity against Model Organisms (In Vitro)

No specific studies evaluating the in vitro antimicrobial activity of this compound against model bacterial or fungal organisms were found in the available literature. While the broader class of 2-aminopyridine derivatives has been investigated for antimicrobial properties, specific data for the target compound is absent. mdpi.comafricaresearchconnects.comnih.gov

Antioxidant Activity in Cell-Free and Cellular Assays (In Vitro)

There is no published data from cell-free or cellular assays to characterize the in vitro antioxidant activity of this compound. Its capacity to scavenge free radicals or modulate oxidative stress has not been experimentally determined. niscpr.res.inmdpi.com Studies on other novel amino-pyridine derivatives have shown that substitutions on the pyridine (B92270) ring can influence antioxidant potential, but specific results for this compound are not available. mdpi.com

Biochemical Pathway Modulation in Experimental Cell Lines

Substituted pyridine derivatives have been identified as potent modulators of various biochemical pathways crucial for cell growth, proliferation, and survival, particularly in the context of cancer. Although direct studies on this compound are not available, research on analogous compounds, such as aminopyridines, highlights their potential to interfere with key signaling cascades.

One of the most critical pathways implicated in cancer is the PI3K/Akt/mTOR pathway , which regulates cell cycle progression and apoptosis. A 2-aminopyridine derivative, identified as Neq0440, has been shown to inhibit this pathway in the metastatic prostate cancer cell line PC-3. preprints.org This inhibition leads to a cascade of downstream effects, including mitochondrial depolarization, an increase in reactive oxygen species (ROS), and ultimately, cell death. preprints.org Further studies on 2-aminopyridine derivatives have demonstrated their potential as PI3Kδ inhibitors, with compounds like MR3278 showing significant inhibitory activity (IC50 = 30 nM) and inducing G2/M phase cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cell lines such as Mv-4-11. nih.gov

Another key signaling route frequently dysregulated in cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway . Certain aminopyridine-based compounds have been developed as inhibitors of kinases within this pathway, such as MAP4K4. nih.govacs.org These inhibitors can play a role in managing diseases linked to this pathway, including cancer and inflammation. nih.gov The strategic design of these pyridine derivatives allows for potent and selective inhibition of specific kinases in the MAPK cascade. ijmphs.com

The following table summarizes the activity of some representative pyridine derivatives on different cancer cell lines.

| Compound Class | Specific Compound Example | Target Pathway | Experimental Cell Line | Observed Effect | IC50 Value |

| 2-Aminopyridine Derivative | Neq0440 | PI3K/Akt/mTOR | PC-3 (Prostate Cancer) | Inhibition of Akt phosphorylation, mitochondrial depolarization, cell death | Not Reported |

| 2-Aminopyridine Derivative | MR3278 | PI3Kδ | Mv-4-11 (AML) | G2/M phase arrest, apoptosis | 3.7 µM |

| 2-Aminopyridine Derivative | MR3278 | PI3Kδ | MOLM-16 (AML) | Inhibition of cell proliferation | 2.6 µM |

| Sulfonamide Methoxypyridine | Representative Compound | PI3K/mTOR | Not Specified | Dual inhibition | Not Reported |

This table presents data on pyridine derivatives structurally related to this compound, illustrating their potential for biochemical pathway modulation.

Proteomics Research Applications of Pyridine Derivatives

The structural versatility of pyridine derivatives makes them valuable tools in the field of proteomics, which involves the large-scale study of proteins. These compounds can be functionalized to create chemical probes for identifying and characterizing protein targets and their functions within complex biological systems.

Affinity-Based Probes: Pyridine-containing molecules have been utilized as scaffolds for the development of affinity-based probes. For instance, pyrido[2,3-d]pyrimidine-based inhibitors have been immobilized on a matrix to serve as an affinity probe for capturing and identifying over 30 human protein kinases. researchgate.net This chemical proteomics approach is instrumental in drug discovery for identifying new therapeutic targets and understanding the off-target effects of kinase inhibitors. researchgate.net Similarly, affinity probes based on type II kinase inhibitors incorporating a triazolo-pyridine scaffold have been developed to label and enrich kinases that adopt a specific inactive conformation. nih.govresearchgate.net

Affinity Chromatography: Pyridine-based ligands have also been synthesized and immobilized on chromatographic resins for the purification of proteins, particularly monoclonal antibodies (mAbs). nih.gov These synthetic ligands can offer a cost-effective and robust alternative to traditional protein A affinity chromatography. The design of these pyridine ligands, often featuring thioalkyl substituents with a primary amine for immobilization, allows for selective capture and elution of antibodies from complex cell culture supernatants. nih.gov The binding affinities of these pyridine-based adsorbents for monoclonal antibodies are typically in the low micromolar range (KD of 3-5 µM), with binding capacities ranging from 12 to 30 mg of mAb per mL of resin. nih.gov

The table below details the applications of pyridine derivatives in proteomics research.

| Application | Pyridine Derivative Type | Specific Use | Target Protein Class | Key Findings |

| Affinity-Based Probes | Pyrido[2,3-d]pyrimidine | Identification of kinase targets | Protein Kinases | Identified over 30 human protein kinases. |

| Affinity-Based Probes | Triazolo-pyridine | Labeling of kinases in a specific conformation | Protein Kinases | Selective enrichment of kinases adopting the DFG-out conformation. |

| Affinity Chromatography | Pyridine with thioalkylamine substituents | Purification of monoclonal antibodies | Immunoglobulin G (IgG) | Efficient capture and recovery of mAbs with KD in the 3-5 µM range. |

| Protein Crystallization | Pyridine-PEG functionalized graphene | Nucleating agent for protein crystallization | Lysozyme | Promotes protein crystal formation. |

This table illustrates the diverse applications of functionalized pyridine derivatives in proteomics, highlighting their utility as research tools.

Coordination Chemistry of Pyridine Ligands with Metal Ions and Resultant Biological Activity

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with a wide range of metal ions. The resulting metal complexes often exhibit unique chemical properties and enhanced biological activities compared to the free ligands. While the coordination chemistry of this compound has not been specifically detailed, studies on structurally similar aminopyridine and pyridinemethanol ligands provide valuable insights.

Coordination with Zinc(II) Ions: Zinc(II) complexes with pyridine-containing ligands, such as terpyridines, have been extensively studied for their anticancer properties. nih.govnih.govresearchgate.netresearchgate.net These complexes can interact with DNA, potentially through intercalation, leading to the inhibition of DNA replication and transcription in cancer cells. nih.gov The cytotoxic effects of these zinc complexes have been demonstrated against various human carcinoma cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov For example, a zinc(II) terpyridine complex with a p-methylsulfonyl substituent showed an IC50 value of 0.33 µM against the A549 lung cancer cell line. nih.gov Novel zinc(II) complexes synthesized from 2-amino-3-formylpyridine and 3,4-diaminopyridine (B372788) have also shown inhibitory effects on cancer cell lines like SMMC-7721 (liver cancer) and SW480 (colon cancer). journalononcology.org

Coordination with Copper(II) Ions: Copper(II) complexes with pyridinemethanol ligands have also been synthesized and characterized. ut.ac.irnih.gov These complexes can form dinuclear or mononuclear structures depending on the specific ligand and reaction conditions. ut.ac.irnih.gov The coordination environment around the copper(II) ion is often a distorted square planar or octahedral geometry. nih.gove3s-conferences.org These copper complexes have shown promising anticancer activity in vitro. For instance, a mononuclear copper(II) complex with 2-(1-hydroxyethyl)pyridine demonstrated cytotoxic effects against human leukemia and melanoma cell lines. nih.gov

The following table summarizes the characteristics and biological activity of representative metal complexes with pyridine-based ligands.

| Ligand Type | Metal Ion | Complex Structure Example | Coordination Geometry | Biological Activity | Target Cell Line | IC50 Value |

| 4'-(p-methylsulfonylphenyl)-terpyridine | Zinc(II) | [Zn(L10)Cl2] | Not Specified | Anticancer | A549 (Lung) | 0.33 µM |

| 4'-(p-hydroxyphenyl)-terpyridine | Zinc(II) | [Zn(L6)Cl2] | Not Specified | Anticancer | Bel-7402 (Liver) | 0.66 µM |

| 2-Amino-3-formylpyridine derivative | Zinc(II) | [C10H20N10O14Zn] | Not Specified | Anticancer | SW480 (Colon) | Not Reported |

| 2-(1-hydroxyethyl)pyridine | Copper(II) | Cu(pyet)2(H2O)22 | Distorted Octahedral | Anticancer | HL-60 (Leukemia) | Not Reported |

This table provides examples of metal complexes formed with pyridine-based ligands, showcasing their structural features and potent biological activities.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed picture of the electronic distribution and energy landscape of a molecule. These calculations are instrumental in predicting a molecule's stability, reactivity, and spectroscopic properties.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP surface represent different potential values:

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack.

Blue regions: Represent positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack.

Green regions: Correspond to neutral electrostatic potential.

For "2-amino-3-methoxy-4-Pyridinemethanol," the MEP surface would likely show negative potential (red) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) and methanol (B129727) groups, suggesting these as potential sites for interaction with electrophiles or hydrogen bond donors. The amino group's hydrogen atoms would likely exhibit positive potential (blue), indicating them as hydrogen bond donor sites.

Prediction of Reaction Pathways and Intermediate Stability

DFT calculations are also instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, products, transition states, and any intermediates. For "this compound," theoretical studies could predict the most likely pathways for its synthesis or its metabolic degradation.

By calculating the activation energies (the energy difference between reactants and transition states), the rate-determining step of a reaction can be identified. Furthermore, the relative energies of intermediates can provide insights into their stability and likelihood of formation. Such studies are crucial for optimizing reaction conditions and understanding the chemical transformations the molecule might undergo.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as "this compound," and a biological macromolecule (target), typically a protein or nucleic acid. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Analysis of Binding Modes and Interaction Energies with Biomolecules

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity.

For "this compound," docking studies could be performed against various biological targets to explore its potential as an inhibitor or modulator. The results of a docking simulation would provide:

Binding Pose: The most likely three-dimensional arrangement of the ligand within the receptor's active site.

Binding Affinity: A score that estimates the strength of the interaction, often expressed in kcal/mol.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Table 2: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase | -8.5 | ASP145, LYS33 | Hydrogen Bond, Electrostatic |

| Example Receptor | -7.2 | PHE267, TRP84 | Hydrophobic, Pi-Pi Stacking |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study and does not represent actual results for this compound.

Conformational Analysis and Molecular Dynamics of the Compound

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of interactions.

An MD simulation of "this compound" bound to a target protein would provide valuable information on:

Stability of the Binding Pose: Assessing whether the initial docking pose is maintained over the simulation time.

Conformational Flexibility: Observing the flexibility of both the ligand and the protein's binding site.

Solvent Effects: Understanding the role of water molecules in mediating and stabilizing the interaction.

Binding Free Energy Calculations: More accurate estimations of binding affinity can be obtained using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

Conformational analysis of the standalone compound can also be performed to understand its preferred shapes in different environments, which is crucial for its ability to bind to a specific target.

In Silico Screening and Virtual Library Design for Analogues

The exploration of "this compound" and its potential therapeutic applications can be significantly accelerated through the use of computational chemistry and molecular modeling. In silico screening and the design of virtual libraries are pivotal in identifying promising analogues with enhanced biological activities and favorable pharmacokinetic profiles. These computational approaches allow for the rapid assessment of a vast number of compounds against a biological target, saving considerable time and resources compared to traditional high-throughput screening.

The process of virtual library design typically commences with a core scaffold, in this case, "this compound." A virtual library is then constructed by systematically modifying the functional groups of this core structure. For instance, the amino, methoxy, and hydroxymethyl groups can be substituted with a diverse range of chemical moieties to explore the chemical space around the parent molecule. The aim is to generate a library of analogues with varied physicochemical properties that may lead to improved interactions with a target protein.

Once a virtual library is established, in silico screening methods, such as molecular docking, are employed to predict the binding affinity and mode of interaction of each analogue with a specific biological target. This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and subsequent experimental testing. For example, in the pursuit of novel inhibitors for a particular kinase, each analogue from the virtual library would be docked into the ATP-binding site of the kinase to identify those with the most favorable binding energies and interaction patterns. This strategy has been successfully applied to other pyridine-containing scaffolds in the discovery of potential therapeutic agents.

An illustrative example of a virtual library design starting from the "this compound" scaffold is presented below. This table showcases a hypothetical set of modifications to generate a focused library of analogues for screening.

Table 1: Illustrative Virtual Library Design for Analogues of this compound

| Compound ID | Core Scaffold | R1 (-NH2 substitution) | R2 (-OCH3 substitution) | R3 (-CH2OH substitution) |

|---|---|---|---|---|

| AMP-001 | This compound | -NH2 (unmodified) | -OCH3 (unmodified) | -CH2OH (unmodified) |

| AMP-002 | This compound | -NH-acetyl | -OCH3 (unmodified) | -CH2OH (unmodified) |

| AMP-003 | This compound | -NH2 (unmodified) | -O-ethyl | -CH2OH (unmodified) |

| AMP-004 | This compound | -NH2 (unmodified) | -OCH3 (unmodified) | -CH2F |

| AMP-005 | This compound | -N(CH3)2 | -OCH3 (unmodified) | -CH2OH (unmodified) |

| AMP-006 | this compound | -NH2 (unmodified) | -O-propyl | -COOH |

Theoretical Prediction of Biological Activities and ADMET Properties (Non-Clinical)

Beyond identifying potential drug candidates through virtual screening, computational models are invaluable for the theoretical prediction of their biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to fail in later stages due to poor pharmacokinetic profiles or toxicity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of the designed analogues. By correlating the structural features of the compounds in the virtual library with their predicted binding affinities or other activity metrics, it is possible to build a model that can forecast the activity of novel, yet-to-be-synthesized analogues. This allows for the refinement of the virtual library towards compounds with higher predicted potency.

The prediction of ADMET properties is another critical application of in silico tools. Various computational models and online servers, such as pkCSM and PreADMET, are available to estimate a wide range of pharmacokinetic and toxicity parameters. nih.gov For "this compound" and its analogues, these tools can predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for cardiotoxicity or mutagenicity. nih.gov

A hypothetical ADMET profile for "this compound" and a selection of its virtual analogues is presented in the table below. Such a table would be used by medicinal chemists to select candidates with a balanced profile of potency and drug-like properties for further development. The values presented are for illustrative purposes to demonstrate the type of data generated in such a theoretical study.

Table 2: Hypothetical Predicted ADMET Properties of this compound Analogues

| Compound ID | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (logPapp) | Predicted BBB Permeability (logBB) | Predicted CYP2D6 Inhibition | Predicted hERG Inhibition | Predicted Mutagenicity (AMES test) |

|---|---|---|---|---|---|---|

| AMP-001 | -2.5 | 0.9 | -0.8 | Non-inhibitor | Low risk | Negative |

| AMP-002 | -3.1 | 0.5 | -1.2 | Non-inhibitor | Low risk | Negative |

| AMP-003 | -2.8 | 1.1 | -0.7 | Non-inhibitor | Low risk | Negative |

| AMP-004 | -2.6 | 1.0 | -0.9 | Non-inhibitor | Low risk | Negative |

| AMP-005 | -3.5 | 0.2 | -1.5 | Inhibitor | Medium risk | Negative |

| AMP-006 | -2.2 | 0.7 | -1.0 | Non-inhibitor | Low risk | Negative |

By integrating in silico screening, virtual library design, and the theoretical prediction of biological activities and ADMET properties, researchers can significantly streamline the drug discovery process. This computational approach enables the rational design of novel analogues of "this compound" with a higher probability of success as therapeutic agents.

Advanced Analytical Research Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Methodologies for Complex Structural Characterization

Spectroscopic techniques are indispensable for probing the intricate structural features of 2-amino-3-methoxy-4-pyridinemethanol. Each method offers a unique window into the molecule's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural analysis of organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to establish the precise connectivity of atoms and the regiochemistry of the substituents on the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, the expected ¹H NMR signals would include distinct peaks for the two aromatic protons on the pyridine ring, the methylene (B1212753) protons of the methanol (B129727) group, the methoxy (B1213986) protons, and the protons of the amino group. The coupling patterns between the aromatic protons would be instrumental in confirming their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would be expected to show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methanol group, in addition to the carbon of the methoxy group. The chemical shifts of these signals are indicative of their electronic environment.

2D NMR Spectroscopy: Advanced two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of the aromatic protons and their relationship with the methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the positions of the substituents (amino, methoxy, and methanol groups) on the pyridine ring by observing correlations between the protons of these groups and the carbons of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H5 | 6.8 - 7.2 | - |

| Pyridine-H6 | 7.8 - 8.2 | - |

| -CH₂OH | 4.5 - 4.8 | 60 - 65 |

| -OCH₃ | 3.8 - 4.1 | 55 - 60 |

| -NH₂ | 5.0 - 6.0 | - |

| Pyridine-C2 | - | 155 - 160 |

| Pyridine-C3 | - | 140 - 145 |

| Pyridine-C4 | - | 145 - 150 |

| Pyridine-C5 | - | 110 - 115 |

| Pyridine-C6 | - | 140 - 145 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound (C₇H₁₀N₂O₂), distinguishing it from other compounds with the same nominal mass.

Fragment Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information. For this compound, expected fragmentation pathways could include the loss of the hydroxymethyl group (-CH₂OH), the methoxy group (-OCH₃), or cleavage of the pyridine ring. The observed fragments help to confirm the presence and location of the various functional groups.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 155.0815 | Protonated molecular ion |

| [M-CH₂OH]⁺ | 124.0658 | Loss of the hydroxymethyl group |

| [M-OCH₃]⁺ | 124.0658 | Loss of the methoxy group |

| [M-NH₂]⁺ | 139.0601 | Loss of the amino group |

Note: Predicted m/z values are for the most abundant isotopes.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would display characteristic absorption bands for the various functional groups. For instance, the N-H stretching vibrations of the amino group would appear in the region of 3300-3500 cm⁻¹. The O-H stretch of the alcohol would be a broad band around 3200-3600 cm⁻¹. C-H stretching vibrations of the aromatic ring and the alkyl groups would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. C-O stretching vibrations for the methoxy and alcohol groups would be found in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While some vibrational modes are strong in IR, others are strong in Raman. For pyridine and its derivatives, the ring breathing modes are often prominent in the Raman spectrum, providing a characteristic fingerprint of the aromatic system.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | IR |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C, C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-O Stretch (Methoxy, Alcohol) | 1000 - 1300 | IR |

| Pyridine Ring Breathing | 990 - 1030 | Raman |

Note: These are predicted values and can be influenced by intermolecular interactions.

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring. The positions and intensities of these bands are influenced by the substituents on the ring. The amino and methoxy groups, being electron-donating, are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. This technique is also valuable for studying interactions of the compound with other molecules, as these interactions can lead to changes in the electronic environment and thus the UV-Vis spectrum.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* | 260 - 280 | Ethanol |

| n → π* | 300 - 330 | Ethanol |

Note: The exact absorption maxima are solvent-dependent.

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis in Research

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, ensuring its purity and enabling the analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For the analysis of this compound, a reversed-phase HPLC or UPLC method would typically be employed. In this setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives like formic acid or trifluoroacetic acid to improve peak shape). The separation is based on the hydrophobicity of the analytes.

Purity Assessment: By developing a suitable HPLC or UPLC method, the purity of a synthesized batch of this compound can be accurately determined. The area under the main peak in the chromatogram is proportional to the concentration of the compound, and any impurities will appear as separate peaks.

Mixture Analysis: These techniques are also invaluable for monitoring the progress of chemical reactions in which this compound is a reactant or product. By analyzing samples from the reaction mixture over time, the consumption of starting materials and the formation of products and byproducts can be tracked.

Table 5: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 270 nm |

| Expected Retention Time | 2.5 - 3.5 minutes |

Note: These are example parameters and would require optimization for a specific instrument and application.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of polar, non-volatile molecules like "this compound" presents significant challenges. The presence of polar amino (-NH2) and hydroxyl (-OH) functional groups results in a low vapor pressure and potential for strong interactions with the stationary phase, leading to poor peak shape and thermal degradation at the high temperatures required for volatilization.

To overcome these limitations, chemical derivatization is a mandatory prerequisite for GC analysis. This process involves converting the polar functional groups into less polar, more volatile derivatives. A common approach for compounds containing amino and hydroxyl groups is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or acylation. This chemical modification reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and making it amenable to GC separation. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a much greater depth of analytical information, combining chromatographic resolution with mass-based identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Following the essential derivatization step, GC-MS analysis offers definitive structural confirmation. As the derivatized analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak corresponding to the derivatized molecule, along with a series of fragment ions. This fragmentation pattern is highly reproducible and serves as a chemical fingerprint, allowing for unambiguous identification of the compound by comparing the obtained spectrum to reference libraries or by interpreting the fragmentation pathways.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a direct analysis without the need for derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique. It is exceptionally well-suited for polar and non-volatile compounds.

Chromatography: Separation can be achieved using various LC modes. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining and separating highly polar compounds. Alternatively, reversed-phase (RP) chromatography using columns with modified stationary phases (e.g., polar-embedded or polar-endcapped) can provide sufficient retention.

Ionization: Electrospray ionization (ESI) is the most common ionization source for this type of analysis, as it is a soft ionization technique that typically produces a protonated molecular ion [M+H]+ with minimal fragmentation. For "this compound" (molecular weight 154.17 g/mol ), the primary ion observed in positive ESI mode would be at m/z 155.18.

Tandem Mass Spectrometry (MS/MS): For quantitative analysis and enhanced specificity, tandem mass spectrometry is employed, most often in the Multiple Reaction Monitoring (MRM) mode. In this setup, the precursor ion (m/z 155.18) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. These precursor-to-product ion transitions are unique to the molecule, providing high selectivity and sensitivity for its detection and quantification in complex matrices.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Loss | Role |

|---|---|---|---|

| 155.18 | 138.15 | NH₃ (Ammonia) | Quantifier |

| 155.18 | 122.16 | CH₃OH (Methanol) | Qualifier |

| 155.18 | 107.12 | NH₃ + CH₂O (Ammonia + Formaldehyde) | Qualifier |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for "this compound" is not publicly available, analysis of the closely related compound 2-amino-3-hydroxypyridinium provides a representative example of the data this technique yields. nih.gov For such an analysis, a suitable single crystal of the target compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure can be resolved. This information is critical for understanding the molecule's conformation and the hydrogen-bonding networks that stabilize its crystal lattice.

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 7.1676 (5) |

| b (Å) | 9.1175 (7) |

| c (Å) | 10.1554 (8) |

| α (°) | 66.174 (6) |

| β (°) | 80.225 (6) |

| γ (°) | 71.803 (6) |

| Volume (ų) | 576.01 (8) |

| Z | 2 |

Other Advanced Analytical Techniques for Specific Research Applications

Beyond the core techniques, other advanced methods can be employed for more specific research questions regarding "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H and ¹³C NMR are standard for basic structural confirmation, advanced 2D NMR techniques are invaluable for complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules. ipb.pt

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule's structure. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), mapping each proton to the carbon it is attached to. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton and connecting different functional groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, aiding in the determination of the molecule's three-dimensional conformation in solution. diva-portal.org

Capillary Electrophoresis (CE): CE is a high-resolution separation technique particularly suited for charged species. nih.govnih.gov Given the basic nature of the pyridine nitrogen and the amino group, "this compound" would be protonated and positively charged in an acidic buffer. CE offers very high separation efficiency and requires minimal sample volume. nih.gov When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for analyzing polar compounds in complex mixtures with high sensitivity. nih.govnih.gov

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Synthetic Methodologies for Diversification

Future research should focus on optimizing this proposed pathway and exploring novel, more efficient synthetic strategies. Modern synthetic chemistry offers a variety of powerful tools that could be applied to this system. Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, represent a promising avenue for creating libraries of substituted 2-aminopyridines. nih.gov Furthermore, developing methods for the selective functionalization of the core structure is crucial. The presence of three distinct functional groups offers multiple handles for chemical modification, enabling the creation of a diverse range of derivatives. Research into late-stage functionalization techniques would be particularly valuable, allowing for the rapid generation of analogues from a common advanced intermediate. nih.gov

| Position/Functional Group | Potential Modification Reactions | Resulting Functionality | Potential Application |

|---|---|---|---|

| C2-Amino Group | Acylation, Sulfonylation, Alkylation, Diazotization | Amides, Sulfonamides, Secondary/Tertiary Amines, Halides | Modulation of biological activity, Attachment of probes |

| C3-Methoxy Group | Ether cleavage (e.g., with BBr₃) | Phenolic Hydroxyl | Introduction of new H-bonding sites, Further functionalization |

| C4-Hydroxymethyl Group | Oxidation, Esterification, Etherification | Aldehyde, Carboxylic Acid, Esters, Ethers | Formation of unnatural amino acids, Linker attachment |

| Pyridine (B92270) Ring (C5, C6) | Electrophilic Aromatic Substitution, Metalation | Halogenation, Nitration, Alkylation | Tuning of electronic properties and solubility |

Exploration of Pyridinemethanol Derivatives as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. magtech.com.cn The pyridine scaffold is a key component in many fluorescent probes due to its versatile electronic properties and synthetic accessibility. mdpi.comnih.gov Derivatives of this compound are promising candidates for development as novel chemical probes, particularly for fluorescence-based bioimaging. nih.gov

Future research could focus on transforming the core structure into fluorescent sensors. This can be achieved by conjugating the scaffold to known fluorophores or by extending the pyridine's conjugated π-system to create an intrinsically fluorescent molecule. nih.govresearchgate.net For instance, pyridyl-containing systems have been designed as environment-sensitive probes that exhibit changes in their fluorescence based on local viscosity or polarity, making them useful for studying protein-protein interactions or cellular microenvironments. acs.org The amino and hydroxymethyl groups on the this compound scaffold provide convenient points for attaching reactive handles for bioconjugation, allowing the probe to be covalently linked to specific biomolecules of interest. ox.ac.uk The development of such probes could enable real-time imaging of molecular events within living cells with high sensitivity and spatial resolution. nih.gov

| Probe Type | Key Structural Feature | Sensing Mechanism | Example Application |

|---|---|---|---|

| Solvatochromic Probes | Push-pull electronic system on the pyridine ring | Fluorescence emission wavelength shifts with solvent polarity | Sensing lipid droplets and membrane potential nih.gov |

| Molecular Rotors | Pyridyl-aryl systems with rotational freedom | Fluorescence intensity changes with environmental viscosity | Measuring protein aggregation or microviscosity nih.govacs.org |

| Bioconjugatable Probes | Pyridine core with a reactive group (e.g., NHS ester, maleimide) | Covalent labeling of specific proteins or biomolecules | Single-molecule fluorescence studies ox.ac.uk |

| Ion Sensors | Pyridine nitrogen acts as a chelating agent | Fluorescence modulation upon binding to metal ions | Imaging intracellular ion concentrations |

Utilization of this compound as a Synthetic Platform for Advanced Heterocycles

The 2-aminopyridine (B139424) moiety is a privileged pharmacophore found in numerous FDA-approved drugs and serves as a versatile building block in medicinal chemistry. ijpbs.netnih.gov Its ability to participate in a wide range of chemical reactions makes it an ideal starting point for the synthesis of more complex, fused heterocyclic systems. sciencepublishinggroup.comresearchgate.netmdpi.com

The structure of this compound is particularly well-suited for this purpose. The adjacent amino and methoxy (B1213986) groups, along with the hydroxymethyl function, can be used to direct and participate in cyclization reactions. For example, the reaction of 2-amino-3-hydroxypyridine (B21099) (a related structure) with benzoyl chlorides can yield oxazolo[4,5-b]pyridines, demonstrating a powerful strategy for building fused ring systems. researchgate.net Similarly, the hydroxymethyl group could be oxidized to an aldehyde, which could then undergo condensation with the neighboring amino group or other reagents to form fused pyrimidines or other bicyclic heterocycles. These advanced heterocyclic structures often possess unique three-dimensional shapes and electronic properties that make them valuable for targeting complex biological macromolecules like enzymes and receptors. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in modern drug discovery. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle. mdpi.comijirt.org For a research program centered on this compound, AI/ML could be applied at multiple stages.

Initially, ML models can be trained on existing data for 2-aminopyridine derivatives to predict various properties for novel, virtual analogues. These predictions can include biological activity against specific targets, as well as pharmacokinetic properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET). mdpi.com Generative AI models can take this a step further by designing entirely new molecules (de novo design) based on the this compound scaffold, optimized for desired properties. researchgate.net These approaches allow researchers to explore a vast chemical space virtually, prioritizing the synthesis of compounds with the highest probability of success and thereby saving significant time and resources. atomwise.com

| AI/ML Technique | Application | Objective |

|---|---|---|